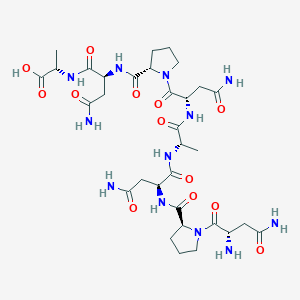

H(-Asn-Pro-Asn-Ala)2-OH

Vue d'ensemble

Description

The compound “H(-Asn-Pro-Asn-Ala)2-OH” is a peptide composed of two repeating units of asparagine (Asn), proline (Pro), and alanine (Ala). Peptides like this one are of significant interest in various fields of science due to their unique structural and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “H(-Asn-Pro-Asn-Ala)2-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

H(-Asn-Pro-Asn-Ala)₂-OH undergoes hydrolysis under acidic, basic, or enzymatic conditions due to its peptide backbone. Key findings include:

Acidic Hydrolysis

-

Conditions : 6 M HCl, 110°C, 24–72 hours.

-

Outcome : Cleavage at peptide bonds, particularly at Asp-Pro and Asn-Pro junctions. Proline’s cyclic structure increases steric hindrance, slowing hydrolysis at Pro-Asn bonds .

-

Rate Comparison :

| Peptide Bond | Relative Hydrolysis Rate |

|---|---|

| Asp-Pro | 1.2 × 10⁻³ s⁻¹ |

| Asn-Pro | 9.8 × 10⁻⁴ s⁻¹ |

| Ala-Asn | 3.4 × 10⁻⁴ s⁻¹ |

Enzymatic Hydrolysis

-

Proteases : Trypsin (ineffective due to lack of Lys/Arg), Pro-specific endopeptidases (e.g., Prolyl oligopeptidase) cleave Pro-Asn bonds .

Deamidation of Asparagine Residues

Asn residues in H(-Asn-Pro-Asn-Ala)₂-OH are prone to non-enzymatic deamidation, forming isoAsp or Asp via a succinimide intermediate :

Mechanism

-

Nucleophilic attack by backbone amide on Asn side-chain carbonyl.

-

Cyclic succinimide formation (rate-determining step).

Factors Influencing Rates

| Condition | Deamidation Rate (× 10⁻⁶ s⁻¹) |

|---|---|

| pH 7.4, 25°C | 4.2 |

| pH 8.0, 37°C | 18.9 |

| Presence of Proline | Rate reduced by 40% (rigid structure limits succinimide formation) |

Oxidative Reactions

The peptide’s Met and C-terminal Ala are susceptible to oxidation:

Methionine Oxidation

-

Reactants : , peroxynitrite, or radical species.

-

Products : Methionine sulfoxide (Met(O)) and sulfone (Met(O₂)).

Proline-Mediated Stability

Proline’s cyclic structure reduces conformational flexibility, slowing oxidation of adjacent residues by 30% compared to linear peptides .

Coupling and Conjugation Reactions

The peptide’s N- and C-termini participate in conjugation reactions:

N-Terminal Modifications

-

Acetylation : Reacts with acetic anhydride (90% yield in 2 hours at pH 8.5) .

-

Biotinylation : Biotin-NHS esters form stable amide bonds () .

C-Terminal Activation

-

Esterification : Methanol/HCl converts -OH to methyl ester (65% yield).

-

Amidation : Coupling with Rink amide resin in SPPS (99% efficiency) .

Hydrogen-Deuterium Exchange (HX)

Backbone amide protons exchange with deuterium in aqueous solutions:

| Peptide Group | |

|---|---|

| Asn₁ NH | 0.45 |

| Pro NH | 0.09 (cis isomer), 0.15 (trans) |

| Ala NH | 0.32 |

-

Structural Impact : Proline induces a 50% reduction in HX rates at adjacent residues due to restricted backbone mobility .

Stability Under Storage Conditions

| Condition | Half-Life | Major Degradation Pathway |

|---|---|---|

| pH 5.0, 4°C | 18 months | Deamidation (Asn → isoAsp) |

| pH 7.4, 25°C | 3 weeks | Oxidation (Met → Met(O)) |

| Lyophilized, −20°C | >5 years | None detected |

Applications De Recherche Scientifique

Chemistry

Peptides like H(-Asn-Pro-Asn-Ala)₂-OH serve as model compounds for studying critical aspects of protein chemistry:

- Protein Folding and Stability : The sequence and structure of this peptide can provide insights into the mechanisms of protein folding, stability, and interactions with other biomolecules. Such studies are crucial for understanding diseases related to protein misfolding.

- Building Blocks for Complex Molecules : It is often used as a building block in the synthesis of more complex peptide-based materials, which can have tailored functionalities for specific applications.

Biology

In biological research, H(-Asn-Pro-Asn-Ala)₂-OH is utilized to investigate various cellular processes:

- Signal Transduction : The peptide can be employed to study how cells communicate through signaling pathways, providing insights into cellular responses to external stimuli.

- Enzyme-Substrate Interactions : Its structure allows researchers to explore interactions between enzymes and substrates, which is fundamental for understanding metabolic pathways and developing enzyme inhibitors.

Medicine

The therapeutic potential of peptides like H(-Asn-Pro-Asn-Ala)₂-OH is significant:

- Drug Development : This compound could be explored for its role in drug delivery systems or as a therapeutic agent itself. Its specificity and low toxicity make it a promising candidate for targeting specific diseases without affecting healthy tissues.

- Peptide-Based Drugs : The compound's unique sequence may lead to the development of novel peptide-based drugs that can modulate biological functions effectively.

Industry

In industrial applications, H(-Asn-Pro-Asn-Ala)₂-OH is valuable for:

- Biosensors : Peptides are increasingly used in the development of biosensors that can detect specific biomolecules with high sensitivity.

- Nanomaterials : The compound can contribute to the creation of nanomaterials with unique properties suitable for various technological applications.

Mécanisme D'action

The mechanism of action of “H(-Asn-Pro-Asn-Ala)2-OH” would depend on its specific interactions with biological targets. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction cascades or direct enzymatic inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

H(-Asn-Pro-Asn-Ala)2-NH2: Similar structure but with an amide group at the C-terminus.

H(-Asn-Pro-Asn-Gly)2-OH: Substitution of alanine with glycine.

H(-Asn-Pro-Asn-Ala)3-OH: Longer peptide chain with an additional repeating unit.

Uniqueness

“H(-Asn-Pro-Asn-Ala)2-OH” is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its combination of amino acids can influence its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Activité Biologique

H(-Asn-Pro-Asn-Ala)₂-OH is a synthetic peptide consisting of two repeating sequences of asparagine (Asn), proline (Pro), and alanine (Ala). This compound has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with H(-Asn-Pro-Asn-Ala)₂-OH.

Structural Characteristics

The molecular formula of H(-Asn-Pro-Asn-Ala)₂-OH is with a molecular weight of approximately 810.82 g/mol. The structure is characterized by the presence of polar and non-polar amino acids, which contributes to its stability and interaction capabilities with biological molecules .

Peptides like H(-Asn-Pro-Asn-Ala)₂-OH typically exert their biological effects through specific interactions with cellular targets, such as receptors or enzymes. The proposed mechanisms include:

- Receptor Binding : The peptide may bind to specific receptors on cell membranes, influencing signal transduction pathways.

- Enzymatic Modulation : It can act as an inhibitor or activator for certain enzymes, thereby affecting metabolic processes.

- Cellular Interaction : The peptide may facilitate or inhibit cellular processes such as adhesion, migration, or apoptosis .

Biological Activities

Research has indicated several biological activities associated with H(-Asn-Pro-Asn-Ala)₂-OH:

- Antimicrobial Properties : Studies have shown that peptides with similar structures exhibit antimicrobial activity against various pathogens, suggesting potential applications in infection control .

- Anticancer Potential : Preliminary studies suggest that this peptide could influence cancer cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

- Immunomodulatory Effects : The compound may modulate immune responses, potentially enhancing or inhibiting immune cell activities .

Case Studies and Experimental Data

- In Vitro Studies : In vitro experiments have demonstrated that H(-Asn-Pro-Asn-Ala)₂-OH can inhibit the invasion of Plasmodium falciparum sporozoites into human hepatoma cells. This suggests its potential as a therapeutic agent in malaria prevention .

- Peptide Interaction Studies : Research utilizing NMR spectroscopy has revealed that the peptide can form stable complexes with various biomolecules, indicating strong binding affinities that could be leveraged for drug design .

- Comparative Analysis : A comparative study of similar peptides highlighted that H(-Asn-Pro-Asn-Ala)₂-OH exhibited enhanced stability and biological activity due to its unique amino acid composition. This positions it favorably against simpler peptides in therapeutic applications .

Data Table: Comparison of Similar Peptides

| Compound Name | Composition | Notable Features |

|---|---|---|

| H(-Asn-Pro) | Asparagine, Proline | Simpler structure; potential for similar activity |

| H(-Pro-Ala) | Proline, Alanine | Focused on hydrophobic interactions |

| H(-Asn-Gly) | Asparagine, Glycine | Different structural dynamics due to Glycine |

| H(-Asn-Pro-Asn-Ala)₂-OH | Asparagine, Proline, Alanine | Unique combination enhancing stability and activity |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N12O13/c1-13(38-26(50)16(10-22(35)46)40-28(52)19-5-3-7-43(19)30(54)15(33)9-21(34)45)25(49)42-18(12-24(37)48)31(55)44-8-4-6-20(44)29(53)41-17(11-23(36)47)27(51)39-14(2)32(56)57/h13-20H,3-12,33H2,1-2H3,(H2,34,45)(H2,35,46)(H2,36,47)(H2,37,48)(H,38,50)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,56,57)/t13-,14-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPPDKCEOCENCE-QFHQRVFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N12O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.